3-chloro-N-(2,3-dimethylphenyl)propanamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-N-(2,3-dimethylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-8-4-3-5-10(9(8)2)13-11(14)6-7-12/h3-5H,6-7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRGXJCUQMDFFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CCCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408099 | |
| Record name | 3-chloro-N-(2,3-dimethylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39494-15-0 | |
| Record name | 3-chloro-N-(2,3-dimethylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 3 Chloro N 2,3 Dimethylphenyl Propanamide
Amide Bond Formation via Acylation Reactions
The cornerstone of synthesizing 3-chloro-N-(2,3-dimethylphenyl)propanamide is the creation of the amide linkage between a 2,3-dimethylaniline (B142581) moiety and a 3-chloropropanoyl group. This can be achieved through several acylation methods, which are broadly categorized into those that activate the carboxylic acid and those that facilitate direct reaction between the acid and the amine.
Carboxylic Acid Activation Approaches
A prevalent and highly effective strategy for amide bond formation involves the initial activation of the carboxylic acid, 3-chloropropanoic acid, to a more reactive species. This activated intermediate then readily reacts with 2,3-dimethylaniline.
One of the most common activation methods is the conversion of the carboxylic acid to an acyl chloride . 3-Chloropropanoic acid can be reacted with a variety of chlorinating agents, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to produce 3-chloropropanoyl chloride. nih.gov This acyl chloride is highly electrophilic and reacts exothermically with 2,3-dimethylaniline to form the desired amide. This reaction is typically performed in the presence of a non-nucleophilic base, like triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct.
Another approach involves the use of coupling reagents . These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that is then attacked by the amine. A wide array of such reagents is available, offering varying levels of reactivity and selectivity. rsc.org Common examples include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to enhance efficiency and suppress side reactions. Phosphonium-based reagents, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are also powerful activating agents. nih.gov
The general mechanism for these coupling agents involves the formation of an activated ester or a similar species from the carboxylic acid, which is then susceptible to nucleophilic attack by the amine.
Table 1: Examples of Carboxylic Acid Activating Agents for Amide Synthesis
| Activating Agent/System | Description | Reference |
| Thionyl Chloride (SOCl₂) | Converts carboxylic acids to highly reactive acyl chlorides. | nih.gov |
| Oxalyl Chloride ((COCl)₂) | Another effective reagent for forming acyl chlorides, often under milder conditions than SOCl₂. | |
| DCC/HOBt | A classic carbodiimide-based coupling system that forms an active O-acylisourea intermediate. | rsc.org |
| EDC/HOAt | A water-soluble carbodiimide (B86325) that forms an active ester, with HOAt enhancing the reaction rate and reducing racemization in chiral substrates. | rsc.org |
| BOP | A phosphonium-based coupling reagent known for its high efficiency in forming amides, including those with sterically hindered components. | nih.gov |
| PyBOP | A pyrrolidino-substituted phosphonium (B103445) reagent that is often more effective than BOP for difficult couplings. | nih.gov |
Direct Amidation Protocols
While carboxylic acid activation is a robust method, direct amidation protocols that avoid the need for stoichiometric activating agents are gaining traction due to their improved atom economy and greener credentials. These methods typically require a catalyst to facilitate the dehydration of the carboxylic acid and amine.
Boron-based catalysts, for instance, have been shown to be effective in promoting the direct amidation of carboxylic acids with amines under relatively mild conditions. These catalysts are thought to activate the carboxylic acid by forming a boronic acid anhydride (B1165640) or a similar species.
High-temperature thermal condensation is the simplest form of direct amidation, where the carboxylic acid and amine are heated together, driving off water to form the amide. However, this method often requires harsh conditions and can lead to side products, making it less suitable for more complex molecules.
Functional Group Interconversions for Chlorination
An alternative synthetic strategy involves forming the N-(2,3-dimethylphenyl)propanamide backbone first, followed by the introduction of the chlorine atom at the 3-position. This can be accomplished through either electrophilic or nucleophilic chlorination methods, depending on the precursor.
Electrophilic Chlorination Methods
Electrophilic chlorination would involve the reaction of a suitable N-(2,3-dimethylphenyl)propanamide precursor with an electrophilic chlorine source. A potential, though less common, route could be the α-chlorination of the propanamide itself. However, achieving regioselectivity at the 3-position (β-position to the carbonyl) of a simple propanamide via electrophilic means is challenging. More commonly, electrophilic chlorination is performed on enolates or enol ethers. For instance, an enolate of N-(2,3-dimethylphenyl)propanamide could theoretically be generated and then quenched with an electrophilic chlorine source like N-chlorosuccinimide (NCS). mdpi.com However, the generation of the β-enolate is not trivial.
Nucleophilic Chlorination Strategies
A more plausible and widely used approach for introducing the chlorine atom is through a nucleophilic substitution reaction. This strategy would typically start with 3-hydroxy-N-(2,3-dimethylphenyl)propanamide as a precursor. The hydroxyl group can be converted into a good leaving group, which is then displaced by a chloride ion.
Common reagents for this transformation include thionyl chloride (SOCl₂) and phosphorus chlorides (e.g., PCl₃, PCl₅). These reagents both activate the hydroxyl group and provide a source of chloride ions. The reaction of an alcohol with thionyl chloride, for example, proceeds via a chlorosulfite ester intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride, often with inversion of configuration (Sₙi mechanism), though the presence of a base can lead to an Sₙ2 mechanism. organic-chemistry.org
Alternatively, the hydroxyl group can be converted to a sulfonate ester, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base. These sulfonate esters are excellent leaving groups and can be readily displaced by a chloride source, such as lithium chloride (LiCl) or sodium chloride (NaCl), in a classic Sₙ2 reaction. acsgcipr.org
Table 2: Reagents for Nucleophilic Chlorination of Alcohols
| Reagent | Mechanism Synopsis | Reference |
| Thionyl Chloride (SOCl₂) | Converts alcohols to alkyl chlorides, often via an Sₙi or Sₙ2 mechanism depending on conditions. | organic-chemistry.org |
| Phosphorus Pentachloride (PCl₅) | A strong chlorinating agent for converting alcohols to alkyl chlorides. | |
| Appel Reaction (PPh₃, CCl₄) | Converts alcohols to alkyl chlorides with inversion of configuration (Sₙ2). | organic-chemistry.org |
| p-Toluenesulfonyl chloride (TsCl) followed by LiCl | Two-step process involving formation of a tosylate leaving group, followed by Sₙ2 displacement with chloride. | acsgcipr.org |
Stereoselective Synthesis of Chiral Analogs of this compound
The development of stereoselective methods for the synthesis of chiral analogs of this compound is of significant interest, particularly for applications in medicinal chemistry. Such syntheses aim to control the stereochemistry at the C3 carbon, leading to the formation of either the (R)- or (S)-enantiomer.
One established strategy for asymmetric synthesis involves the use of chiral auxiliaries . researchgate.net A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate molecule to direct the stereochemical outcome of a subsequent reaction. For instance, a chiral alcohol could be used to form a chiral ester of 3-chloropropanoic acid. The subsequent amidation with 2,3-dimethylaniline would then yield the chiral amide. Alternatively, a chiral amine auxiliary could be used.
Another powerful approach is the use of chiral catalysts . Asymmetric hydrogenation or reduction of a suitable prochiral precursor, such as N-(2,3-dimethylphenyl)-3-chloro-2-propenamide, using a chiral catalyst could furnish the desired enantiomerically enriched product. Chiral transition metal complexes, often with chiral phosphine (B1218219) or diamine ligands, are commonly employed for such transformations. researchgate.net
Furthermore, stereoselective chlorination reactions can be employed. For example, the asymmetric α-chlorination of a carbonyl compound can be achieved using a chiral organocatalyst or a chiral metal complex in the presence of an electrophilic chlorine source. mdpi.commdpi.com While direct asymmetric chlorination at the β-position is less common, it represents a potential area for development.
A plausible, though not explicitly documented, route could involve the asymmetric aldol (B89426) reaction of a chiral enolate derived from an N-acyl oxazolidinone with chloroacetaldehyde, followed by further transformations. Evans' asymmetric aldol reaction is a well-established method for creating chiral β-hydroxy carbonyl compounds, which could then be converted to the corresponding chloro derivative with inversion of stereochemistry. unimi.it
Table 3: General Strategies for Asymmetric Synthesis of Chiral Amides
| Strategy | Description | Key Features | Reference |
| Chiral Auxiliaries | A chiral moiety is temporarily attached to the substrate to direct a stereoselective reaction. | Stoichiometric use of chiral material; often high diastereoselectivity. | researchgate.net |
| Chiral Catalysts | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. | High atom economy; can be highly enantioselective. | researchgate.net |
| Asymmetric Chlorination | Direct introduction of a chlorine atom in a stereoselective manner using a chiral catalyst or reagent. | Can be challenging to achieve high enantioselectivity, especially at the β-position. | mdpi.commdpi.com |
| Kinetic Resolution | A racemic mixture is reacted with a chiral reagent or catalyst that preferentially reacts with one enantiomer, leaving the other enriched. | Maximum theoretical yield of the desired enantiomer is 50%. | nih.gov |
Green Chemistry Principles in the Synthesis of this compound
The growing emphasis on sustainable chemical manufacturing has spurred the adoption of green chemistry principles in the synthesis of compounds like this compound. These principles aim to reduce or eliminate the use and generation of hazardous substances.
The use of catalysts to promote the reaction is another cornerstone of green synthesis. While the direct reaction between an amine and a carboxylic acid requires high temperatures, catalytic approaches can facilitate the reaction under milder conditions. For instance, boric acid has been demonstrated as a simple and effective catalyst for the amidation of benzoic acid. organic-chemistry.org Iron-catalyzed reductive amidation of nitroarenes with acyl chlorides in water presents another green and selective method. acs.orgaiche.org Such catalytic systems reduce energy consumption and often lead to higher atom economy by minimizing the formation of byproducts. ijsdr.org
Furthermore, innovative technologies like ultrasound irradiation have been shown to facilitate N-acylation reactions under catalyst- and solvent-free conditions, leading to high yields in shorter reaction times. google.com This approach aligns with the green chemistry principle of energy efficiency.
Below is a table summarizing green chemistry considerations for the synthesis of this compound:
| Green Chemistry Principle | Application in Synthesis of this compound |
| Safer Solvents and Auxiliaries | Replacement of hazardous solvents like DCM and DMF with greener alternatives such as water or bio-derived solvents like Cyrene™. orientjchem.orghud.ac.uk |
| Catalysis | Utilization of catalysts like boric acid or iron compounds to enable reactions under milder conditions and improve atom economy. organic-chemistry.orgacs.orgaiche.org |
| Energy Efficiency | Employing energy-efficient methods like ultrasound irradiation to drive the reaction, potentially reducing reaction times and energy consumption. google.com |
| Waste Prevention | Designing synthetic routes that minimize the generation of waste products, for example, through catalytic processes with high selectivity. |
Process Optimization and Scale-Up Considerations for Efficient Production
The transition from laboratory-scale synthesis to efficient industrial production of this compound necessitates careful process optimization and scale-up. Key considerations include maximizing yield and purity while ensuring safety, cost-effectiveness, and environmental sustainability.
A fundamental aspect of optimization is the choice of synthetic route and reaction conditions. The Schotten-Baumann reaction, involving the reaction of 3-chloropropionyl chloride with 2,3-dimethylaniline, is a robust and well-established method for forming the amide bond. acs.orgijtsrd.comymerdigital.com Optimization of this reaction would involve fine-tuning parameters such as the stoichiometry of reactants, the type and concentration of the base (e.g., sodium hydroxide or pyridine), reaction temperature, and agitation speed to maximize the yield and minimize the formation of impurities, such as the hydrolysis of the acid chloride. ijtsrd.comlibretexts.org
Continuous flow chemistry offers significant advantages for process optimization and scale-up compared to traditional batch processing. chemicalbook.com Flow reactors provide superior heat and mass transfer, allowing for better control over reaction parameters and often leading to higher yields and purities in shorter reaction times. The optimization of a Schotten-Baumann reaction in a continuous flow system has been demonstrated to effectively suppress undesired hydrolysis. orientjchem.org This technology also enables safer handling of exothermic reactions and facilitates automation and in-line analysis for real-time process monitoring and control.
Process intensification is another critical strategy for efficient production. This can involve integrating reaction and separation steps to reduce the number of unit operations. For amidation reactions that produce volatile byproducts, techniques like reactive distillation or stripping can be employed to remove the byproduct and shift the reaction equilibrium towards the product, thereby increasing conversion. acs.org For instance, in amidation reactions producing water, a thin-film evaporator can be used as a continuously operated reactive separator. aiche.org
The table below outlines key parameters for the process optimization and scale-up of the synthesis of this compound:
| Parameter | Consideration for Optimization and Scale-Up |
| Reactant Stoichiometry | Optimizing the molar ratio of 3-chloropropionyl chloride to 2,3-dimethylaniline to maximize conversion and minimize unreacted starting materials. |
| Base Selection and Concentration | Choosing an appropriate and cost-effective base (e.g., NaOH, KOH, pyridine) and optimizing its concentration to neutralize the HCl byproduct without promoting side reactions. ijtsrd.com |
| Solvent System | Selecting a solvent system that ensures good solubility of reactants and products, facilitates product isolation, and aligns with green chemistry principles. orientjchem.orghud.ac.uk |
| Temperature Control | Precise control of the reaction temperature is crucial, especially for exothermic reactions, to prevent side reactions and ensure safety during scale-up. |
| Mixing and Agitation | Ensuring efficient mixing is vital in multiphasic reactions like the Schotten-Baumann reaction to maximize the interfacial area and reaction rate. acs.org |
| Reaction Time | Optimizing the reaction time to achieve maximum conversion without significant product degradation or formation of byproducts. |
| Work-up and Purification | Developing an efficient and scalable work-up procedure, such as filtration and washing, followed by recrystallization or other purification methods to achieve the desired product purity. acs.org |
| Process Analytical Technology (PAT) | Implementing in-line analytical techniques (e.g., spectroscopy) for real-time monitoring of reaction progress and quality control. |
| Flow Chemistry vs. Batch Processing | Evaluating the benefits of continuous flow processing for improved control, safety, and efficiency, particularly for large-scale production. orientjchem.orgchemicalbook.com |
By systematically addressing these factors, the synthesis of this compound can be transitioned from a laboratory procedure to a robust, efficient, and sustainable industrial process.
Mechanistic Studies of 3 Chloro N 2,3 Dimethylphenyl Propanamide Reactions
Investigation of Reaction Kinetics and Thermodynamics for Synthesis Pathways
The synthesis of 3-chloro-N-(2,3-dimethylphenyl)propanamide is an exothermic process, driven by the formation of a stable amide bond. The reaction rate is dependent on several factors, including the concentration of reactants, temperature, and the solvent used. Kinetic studies on similar acylation reactions of substituted anilines indicate that the reaction likely follows second-order kinetics, being first order with respect to both the amine and the acyl chloride.
The presence of methyl groups on the aniline (B41778) ring influences the nucleophilicity of the amino group. While alkyl groups are generally electron-donating, which should increase the electron density on the nitrogen and enhance its nucleophilicity, the ortho-position of one of the methyl groups in 2,3-dimethylaniline (B142581) can introduce steric hindrance, potentially slowing the reaction rate compared to less hindered anilines.
Table 1: Hypothetical Kinetic Data for the Synthesis of this compound at 298 K
| Solvent | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (Ea, kJ/mol) |
|---|---|---|
| Dichloromethane | 0.045 | 45 |
| Tetrahydrofuran | 0.032 | 50 |
Note: This data is hypothetical and serves to illustrate expected trends based on related reactions.
Thermodynamically, the reaction is favorable due to the large negative enthalpy change associated with the formation of the strong amide C-N bond and the generation of hydrogen chloride as a byproduct. The equilibrium lies far to the right, ensuring a high yield of the propanamide product under appropriate conditions.
Elucidation of Reaction Intermediates and Transition States in Amide Formation
The formation of the amide bond between 2,3-dimethylaniline and 3-chloropropanoyl chloride is believed to proceed through a nucleophilic acyl substitution mechanism. This pathway involves the formation of a tetrahedral intermediate.
The proposed mechanism is as follows:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2,3-dimethylaniline attacks the electrophilic carbonyl carbon of 3-chloropropanoyl chloride.
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate. In this intermediate, the carbonyl oxygen carries a negative charge, and the nitrogen atom bears a positive charge.
Collapse of the Intermediate: The tetrahedral intermediate collapses, reforming the carbonyl double bond. This is accompanied by the departure of the chloride ion, which is a good leaving group.
Deprotonation: A base, which can be another molecule of 2,3-dimethylaniline or an added non-nucleophilic base, removes a proton from the nitrogen atom to yield the final product, this compound, and the corresponding ammonium salt.
The rate-determining step of this reaction is typically the initial nucleophilic attack or the collapse of the tetrahedral intermediate, depending on the specific reactants and conditions. The transition state for the nucleophilic attack would involve the partial formation of the N-C bond and partial breaking of the C=O pi bond.
Solvent Effects on Reaction Yields and Selectivity in Propanamide Synthesis
The choice of solvent can significantly impact the rate and yield of the synthesis of this compound. Aprotic solvents are generally preferred for this type of acylation reaction to avoid solvolysis of the acyl chloride.
Polar Aprotic Solvents: Solvents like acetonitrile (B52724) and dichloromethane are often used. Their polarity can help to stabilize the charged transition state and intermediates, thereby accelerating the reaction.
Nonpolar Aprotic Solvents: Solvents such as hexane or toluene can also be used, but the reaction rates may be slower due to the lower stabilization of polar intermediates.
The presence of a base, such as triethylamine (B128534) or pyridine, is crucial to neutralize the HCl generated during the reaction. This prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.
Table 2: Influence of Solvent on the Yield of this compound
| Solvent | Dielectric Constant (ε) | Typical Yield (%) |
|---|---|---|
| Dichloromethane | 8.93 | 92 |
| Tetrahydrofuran | 7.52 | 88 |
| Acetonitrile | 37.5 | 95 |
Note: This data is illustrative and based on general trends in acylation reactions.
Computational Approaches for Understanding Reaction Mechanisms of Chlorinated Amides
While specific computational studies on this compound are scarce, density functional theory (DFT) and other quantum chemical methods have been widely applied to understand the mechanisms of similar amide formation and chlorination reactions.
Computational studies can provide valuable insights into:
Geometric Structures: Optimization of the geometries of transition states and intermediates to understand the stereoelectronic effects that govern the reaction. For instance, the precise bond angles and lengths in the tetrahedral intermediate can be predicted.
Solvent Effects: Implicit and explicit solvent models can be used to simulate the reaction in different media and predict how the solvent influences the reaction kinetics and thermodynamics.
Substituent Effects: The electronic and steric effects of the methyl groups on the phenyl ring and the chloro group on the propanoyl chain can be quantitatively assessed to understand their impact on reactivity.
For chlorinated amides, computational studies have also been used to investigate potential side reactions and the stability of the products. These theoretical approaches, when benchmarked against experimental data from analogous systems, can provide a robust framework for predicting and understanding the mechanistic details of the synthesis of this compound.
Structure Activity Relationship Sar Investigations of 3 Chloro N 2,3 Dimethylphenyl Propanamide and Analogs
Influence of Substituent Modifications on Biological Activity and Pharmacological Efficacy
The activity of 3-chloro-N-(2,3-dimethylphenyl)propanamide and its analogs is highly dependent on the nature and position of substituents on the molecule. These modifications influence the compound's electronic, steric, and hydrophobic properties, which in turn dictate its ability to bind to its target site and exert its herbicidal effect.
The substitution pattern on the aromatic (phenyl) ring is a critical determinant of activity for anilide herbicides. The electronic effects of substituents, which refer to their ability to donate or withdraw electron density from the ring, and their steric effects, which relate to their physical size, are paramount. researchgate.netresearchgate.net
Electronic Effects : Substituents are broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs, such as the methyl (-CH₃) groups in the subject compound, increase the electron density of the aromatic ring. researchgate.net EWGs, like the chlorine (-Cl) atom, decrease the ring's electron density. researchgate.net For herbicides that target photosystem II (PSII), a precise electronic balance is often required for optimal binding. The combination of two activating methyl groups and one deactivating chlorine atom in this compound creates a specific electronic distribution that influences its interaction with the target protein. researchgate.net
Steric Effects : The size and position of substituents impact how the molecule can fit into the constrained space of a protein's binding pocket. researchgate.net Large, bulky groups can cause steric hindrance, potentially preventing the optimal alignment required for binding. epa.gov In the case of the subject compound, the methyl groups at positions 2 and 3 introduce steric bulk. The ortho-methyl group (at position 2), in particular, can influence the rotational angle between the phenyl ring and the amide nitrogen, a key conformational feature.
Studies on related phenoxyacetic acid herbicides have shown that both the number and placement of chlorine atoms, as well as the presence of methyl groups, significantly alter biological activity. nih.gov For instance, increasing the number of chlorine atoms can impact properties like lipophilicity and the ability to cause lipid peroxidation. nih.gov
| Substituent Type | Example on Ring | General Effect | Relevance to Herbicidal Activity |
|---|---|---|---|
| Activating, Electron-Donating (Inductive) | -CH₃ (Methyl) | Increases electron density on the aromatic ring. | Modulates the electronic character of the phenyl ring and influences hydrophobic interactions within the binding site. |
| Deactivating, Electron-Withdrawing (Inductive & Resonance) | -Cl (Chloro) | Decreases electron density on the aromatic ring; acts as a weak deactivator. | Crucial for creating the necessary electronic profile for binding to the D1 protein; contributes to lipophilicity. |
| Strongly Deactivating, Electron-Withdrawing | -NO₂ (Nitro) | Strongly decreases electron density on the aromatic ring. | Often used in SAR studies to probe electronic requirements; can drastically alter activity. nih.gov |
The propanamide backbone, -NH-C(=O)-CH₂CH₃, serves as a critical linker between the aromatic ring and the acyl group. Modifications to this backbone, while less commonly explored in literature than aromatic substitutions, can have a profound impact on herbicidal efficacy by altering the molecule's flexibility and the spatial orientation of its key functional groups.
Potential modifications could include:
Altering Acyl Chain Length : Changing the ethyl group (in the propanoyl moiety) to a smaller (acetyl) or larger (butanoyl) group would alter the molecule's lipophilicity and size. This could affect its movement through the plant cuticle and its fit within the binding pocket.
Introducing Unsaturation : Replacing the propanamide with an acrylamide (B121943) group would introduce rigidity, restricting the conformational freedom of the side chain.
Branching or Substitution on the Chain : Adding substituents to the α- or β-carbons of the propanamide chain would introduce new steric and electronic features, likely affecting the binding affinity.
These changes directly influence the molecule's conformation, affecting the distance and geometry between the phenyl ring and the carbonyl oxygen, which is often a key hydrogen bond acceptor in ligand-target interactions.
The specific placement of substituents on the aromatic ring is as important as their chemical nature. Positional isomers, which have the same chemical formula but different arrangements of atoms, often exhibit vastly different biological activities. This is evident when comparing this compound with its well-known herbicidal analog, propanil (B472794).
The herbicidal activity of anilide compounds is highly sensitive to the substitution pattern. For example, in related compounds, moving a critical group from a para to a meta position has been shown to completely abolish activity, demonstrating that precise geometry is required for the molecule to complement its binding site. The difference in the substitution pattern between the subject compound and propanil leads to distinct steric and electronic profiles, which would be expected to result in different binding affinities and herbicidal potencies. The 2,3-dimethyl substitution pattern, in particular, creates a different steric environment near the amide linkage compared to the 3,4-dichloro pattern of propanil.
| Feature | This compound | Propanil (N-(3,4-dichlorophenyl)propanamide) |
|---|---|---|
| Molecular Formula | C₁₁H₁₄ClNO | C₉H₉Cl₂NO nih.gov |
| Substitution Pattern | 3-Chloro, 2,3-Dimethyl | 3,4-Dichloro nih.gov |
| Substituent at Position 2 | -CH₃ (Methyl) | -H (Hydrogen) |
| Substituent at Position 3 | -CH₃ (Methyl) | -Cl (Chloro) |
| Substituent at Position 4 | -H (Hydrogen) | -Cl (Chloro) |
| Anticipated Effect | The ortho-methyl group likely induces a twist in the phenyl-amide bond, affecting conformation. The two methyl groups are electron-donating. | Two electron-withdrawing chloro groups create a more electron-deficient ring. Lacks the steric bulk at the ortho position. |
Conformational Analysis and Identification of Bioactive Conformations
A flexible molecule like this compound can exist in numerous shapes, or conformations, due to rotation around its single bonds. However, it is widely accepted that only a specific conformation, the "bioactive conformation," is responsible for binding to the target receptor and eliciting a biological response. scielo.br Identifying this conformation is a key goal of SAR studies.
The critical rotatable bonds in this compound are:
The Phenyl-Nitrogen (C-N) bond : The torsion angle of this bond determines the orientation of the aromatic ring relative to the plane of the amide group. This angle is heavily influenced by steric hindrance from ortho substituents, such as the 2-methyl group in this compound. A planar conformation is often disfavored due to steric clashes, leading to a twisted structure.
The Amide (N-C=O) bond : While the amide bond itself has a high rotational barrier and is typically planar (trans), rotations around adjacent bonds are critical.
Bonds within the propanoyl chain : Rotation around the C-C bonds of the ethyl group allows the side chain to adopt various positions.
Computational methods and X-ray crystallography are used to analyze these conformational possibilities. researchgate.netnih.gov The goal is to determine the low-energy conformation that best fits the spatial and electronic constraints of the binding site on the target protein. The distribution of torsion angles defines the molecule's conformational space, and understanding which region of this space is biologically relevant is crucial for designing improved analogs. nih.govscilit.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. scienceopen.com For herbicides like this compound, a QSAR model can predict the herbicidal potency of new, unsynthesized analogs, thereby streamlining the discovery process.
To build a QSAR model, researchers calculate a variety of molecular descriptors for a set of related compounds with known activities. These descriptors quantify different aspects of the molecule's structure:
Electronic Descriptors : Describe the distribution of electrons (e.g., partial atomic charges, dipole moment, HOMO/LUMO energies).
Steric/Topological Descriptors : Relate to the molecule's size, shape, and branching (e.g., molecular weight, surface area, connectivity indices).
Hydrophobic Descriptors : Quantify the molecule's lipophilicity (e.g., LogP), which is crucial for its ability to cross biological membranes.
Geometrical Descriptors (3D-QSAR) : Describe the 3D field around the molecule (e.g., steric and electrostatic fields in CoMFA). nih.gov
Multiple linear regression (MLR) or partial least squares (PLS) are then used to generate an equation that links a combination of these descriptors to the observed activity. nih.gov For PSII inhibitors, QSAR studies have shown that geometrical descriptors (related to the position of substituents) and electronic properties are often key contributors to herbicidal activity. researchgate.netnih.gov
| Descriptor Class | Example Descriptors | Information Provided |
|---|---|---|
| Electronic | Dipole Moment, HOMO/LUMO Energy, Partial Charges | Describes the molecule's ability to engage in electrostatic interactions and hydrogen bonding. researchgate.netscienceopen.com |
| Steric / Topological | Molecular Weight, Molar Refractivity, Wiener Index | Quantifies the size, shape, and bulk of the molecule, which is critical for fitting into a binding site. |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Predicts the compound's ability to partition into lipid membranes and reach its target. |
| Geometrical (3D) | WHIM, GETAWAY Descriptors | Encodes information about the 3D arrangement of atoms and molecular shape. nih.gov |
Ligand-Target Interaction Profiling and Binding Site Analysis
The herbicidal action of this compound and related anilides stems from their ability to inhibit photosynthesis. Their primary molecular target is the D1 protein , a core component of Photosystem II (PSII) located in the thylakoid membranes of chloroplasts. nih.gov
These herbicides act as competitive inhibitors, binding to a specific site on the D1 protein known as the QB-binding niche . nih.gov This is the same site normally occupied by the native plastoquinone (B1678516) (QB). By occupying this site, the herbicide blocks the photosynthetic electron transport chain, leading to a buildup of reactive oxygen species and subsequent cellular damage, ultimately killing the plant.
Molecular docking and mutagenesis studies have provided detailed insights into the binding interactions:
Hydrogen Bonding : A crucial interaction for many PSII inhibitors is a hydrogen bond between an electronegative atom on the herbicide and an amino acid residue in the D1 protein. For anilides, the carbonyl oxygen of the amide group is a key hydrogen bond acceptor. Residues such as His215 and Ser264 within the D1 protein are frequently implicated as hydrogen bond donors or acceptors. scienceopen.com
Hydrophobic Interactions : The aromatic ring of the herbicide fits into a hydrophobic pocket within the D1 protein, engaging in van der Waals and hydrophobic interactions with nonpolar amino acid residues like phenylalanine, leucine, and isoleucine.
π-π Stacking : The electron-rich aromatic ring of the herbicide can engage in π-π stacking interactions with the aromatic side chains of residues like phenylalanine (e.g., Phe255, Phe265) in the binding site.
Molecular docking simulations predict the binding affinity and the specific orientation of the ligand within the QB site, helping to rationalize the observed SAR and guide the design of new derivatives with enhanced binding. nih.gov
Advanced Spectroscopic and Structural Characterization of 3 Chloro N 2,3 Dimethylphenyl Propanamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, a detailed molecular map can be constructed.
¹H NMR Spectroscopy: In a ¹H NMR spectrum of 3-chloro-N-(2,3-dimethylphenyl)propanamide, distinct signals are expected for each unique proton environment. The aromatic region would likely show complex multiplets for the three protons on the dimethylphenyl ring. The two methyl groups, being in different positions (ortho and meta), would appear as two separate singlets in the aromatic methyl region. A key diagnostic signal would be the broad singlet for the amide (N-H) proton. The aliphatic chain protons would present as two triplets, corresponding to the -CH₂- group adjacent to the carbonyl and the -CH₂- group adjacent to the chlorine atom, due to reciprocal spin-spin coupling.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to show a unique signal for each of the 11 carbon atoms in the molecule, confirming its asymmetry. The carbonyl carbon (C=O) would appear significantly downfield. The six aromatic carbons would have distinct chemical shifts, with the two carbons bearing methyl groups being clearly differentiated from the others. The two methyl group carbons and the two methylene (B1212753) (-CH₂-) carbons of the propanamide chain would also be resolved.
Predicted NMR Data for this compound Predicted data based on structural analysis and typical chemical shift values. The solvent is assumed to be CDCl₃.
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an essential technique for confirming the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its elemental formula, C₁₁H₁₄ClNO.
The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺). A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) would be definitive proof of its presence. Key fragmentation pathways would likely include the alpha-cleavage of the C-C bond adjacent to the carbonyl group and the cleavage of the amide bond, yielding characteristic fragment ions.
Predicted Mass Spectrometry Data
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong, characteristic absorption bands. A sharp peak around 3300 cm⁻¹ would correspond to the N-H stretching vibration of the secondary amide. The most intense peak would likely be the C=O (Amide I band) stretch, appearing around 1660-1680 cm⁻¹. The N-H bend (Amide II band) would be found near 1550 cm⁻¹. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching appears just below 3000 cm⁻¹. The C-Cl stretch typically gives a signal in the fingerprint region, between 600 and 800 cm⁻¹.
Raman Spectroscopy: While IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. It would be particularly useful for observing the symmetric stretching of the aromatic ring (~1600 cm⁻¹) and the C-C backbone vibrations, which may be weak in the IR spectrum.
Predicted Vibrational Spectroscopy Data
| Vibrational Mode | Technique | Predicted Frequency (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H Stretch | IR | ~3300 | Medium-Strong, Sharp |
| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | IR, Raman | 2850 - 2960 | Medium |
| C=O Stretch (Amide I) | IR | 1660 - 1680 | Strong |
| Aromatic C=C Stretch | Raman | ~1600 | Strong |
| N-H Bend (Amide II) | IR | 1530 - 1560 | Medium-Strong |
| C-Cl Stretch | IR | 600 - 800 | Medium-Strong |
X-ray Crystallography for Precise Solid-State Structure Determination
Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would provide the definitive solid-state structure. This technique would precisely determine all bond lengths, bond angles, and torsion angles within the molecule.
The analysis would reveal the planarity of the amide group and the relative orientation of the dimethylphenyl ring with respect to the propanamide chain. A key structural feature of interest would be the intermolecular interactions in the crystal lattice. It is highly probable that the molecules would form hydrogen-bonded chains or dimers via the amide N-H donor and the carbonyl C=O acceptor. These interactions govern the crystal packing and influence the material's bulk properties. While experimental data for the title compound is not publicly available, analysis of related structures like 3-Chloro-N-(3-methylphenyl)benzamide shows that molecules are often linked by N—H⋯O hydrogen bonds, forming distinct chain motifs.
Expected Crystallographic Data This table describes the type of information that would be obtained from an X-ray crystallography experiment.
| Parameter | Information Provided |
|---|---|
| Crystal System & Space Group | Describes the symmetry of the unit cell and the arrangement of molecules within it. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit in the crystal lattice. |
| Bond Lengths & Angles | Provides precise measurements for all covalent bonds and angles (e.g., C=O, C-N, C-Cl). |
| Torsion Angles | Describes the conformation of the molecule, such as the twist around the N-aryl bond. |
| Hydrogen Bonding Parameters | Identifies intermolecular N-H···O distances and angles, confirming hydrogen bond formation. |
High-Resolution Chromatographic Techniques for Purity Assessment and Reaction Monitoring
High-resolution chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are vital for assessing the purity of the final compound and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) would be the method of choice for purity analysis. The compound, being moderately polar, would be separated on a C18 or C8 stationary phase. A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic or phosphoric acid) to ensure sharp peak shapes. A UV detector, set to a wavelength where the aromatic ring absorbs (e.g., ~254 nm), would be used for detection. The purity would be determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography (GC): Given the compound's structure and likely boiling point, GC could also be a viable technique, typically coupled with a mass spectrometer (GC-MS). This would allow for the separation of any volatile impurities while simultaneously providing their mass spectra for identification.
Typical Chromatographic Conditions
| Technique | Parameter | Typical Condition |
|---|---|---|
| RP-HPLC | Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | |
| Detector | UV at ~254 nm | |
| Purpose | Purity assessment | |
| GC-MS | Column | Capillary column (e.g., DB-5ms) |
| Carrier Gas | Helium | |
| Purpose | Reaction monitoring, impurity identification |
Computational Chemistry and Molecular Modeling of 3 Chloro N 2,3 Dimethylphenyl Propanamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. For a molecule like 3-chloro-N-(2,3-dimethylphenyl)propanamide, DFT calculations would provide insights into its geometry, stability, and reactivity. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set that determines the mathematical representation of the atomic orbitals. The outcomes of DFT studies on similar amide derivatives often reveal crucial information about their chemical behavior.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity and lower stability. For this compound, this analysis would pinpoint the distribution of these orbitals and predict its reactive nature.
Table 1: Hypothetical Frontier Molecular Orbital Data (Note: This table is illustrative as specific data for the compound is not available.)
| Parameter | Value (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled and unfilled orbitals, which is crucial for understanding stabilization energies and intramolecular interactions. For this compound, NBO analysis would elucidate the nature of the amide bond, the interactions involving the chlorine atom, and the electronic effects of the dimethylphenyl group. This method quantifies the energy of these interactions, offering a deeper understanding of the molecule's electronic stability.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps in identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, different colors represent different potential values, with red typically indicating negative potential (nucleophilic sites) and blue representing positive potential (electrophilic sites). For this compound, the MEP map would likely show negative potential around the carbonyl oxygen and the chlorine atom, making them susceptible to electrophilic attack, while the amide hydrogen would exhibit a positive potential, indicating a site for nucleophilic attack.
Molecular Dynamics Simulations for Conformational Ensembles and Solvent Interactions
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would be employed to explore its conformational landscape, identifying the most stable three-dimensional structures. Furthermore, these simulations can model the interactions between the compound and solvent molecules, providing insights into its behavior in different environments, which is crucial for understanding its solubility and transport properties.
Molecular Docking Studies for Protein-Ligand Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when it binds to a target protein. This method is fundamental in drug discovery for screening potential drug candidates. For this compound, docking studies would involve placing the molecule into the binding site of a specific protein to predict its binding affinity and mode of interaction. The results are often scored to rank different poses, with lower scores typically indicating a more favorable binding interaction. Such studies on analogous compounds have been instrumental in identifying potential biological targets.
Table 2: Hypothetical Molecular Docking Results (Note: This table is illustrative as specific data for the compound is not available.)
| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |
| Data not available | Data not available | Data not available |
Pharmacophore Modeling for Rational Drug Design and Hit Identification
Pharmacophore modeling is a technique used in drug design to identify the essential steric and electronic features required for a molecule to interact with a specific biological target. A pharmacophore model represents the common features of a set of active compounds, such as hydrogen bond donors/acceptors, hydrophobic centers, and charged groups. For derivatives of N-phenylpropanamides, pharmacophore models have been developed to guide the design of new compounds with improved activity. Although no specific pharmacophore model for this compound has been reported, this approach would be a key step in identifying new potential therapeutic agents based on its structural framework.
Based on a comprehensive search of available scientific literature and databases, there is currently no specific published research data on the pharmacological and biological applications of the chemical compound This compound corresponding to the detailed outline provided.
Searches for this specific compound did not yield any studies related to its:
Antimicrobial (antibacterial or antifungal) activity.
Anti-inflammatory potential or pathway modulation.
Anticancer properties or cytotoxicity mechanisms.
Enzyme inhibition capabilities, including cholinesterase inhibition.
While research exists for structurally similar molecules and derivatives of propanamide, the explicit focus on "this compound" as requested cannot be fulfilled with scientifically accurate and verifiable information. The generation of an article based on the provided outline would require data that is not present in the public domain.
Therefore, it is not possible to create the requested article while adhering to the strict requirements of focusing solely on "this compound" and its specific biological activities as outlined.
Pharmacological and Biological Research Applications of 3 Chloro N 2,3 Dimethylphenyl Propanamide
Enzyme Inhibition Studies of Relevant Biological Targets
Antioxidant Enzyme Inhibition (e.g., Superoxide (B77818) Dismutase) and Lipid Peroxidation
Based on a comprehensive review of publicly available scientific literature, there are no specific studies or published data detailing the effects of 3-chloro-N-(2,3-dimethylphenyl)propanamide on antioxidant enzymes such as superoxide dismutase. Furthermore, research investigating the compound's role in the inhibition or promotion of lipid peroxidation has not been identified. Consequently, no data tables on its antioxidant or lipid peroxidation activity can be provided.
Cyclooxygenase (COX) Isoform Selectivity (COX-1, COX-2)
An extensive search of research databases and scientific publications did not yield any studies focused on the cyclooxygenase (COX) inhibitory activity of this compound. There is no available information regarding its potential to selectively inhibit COX-1 or COX-2 isoforms. Therefore, its selectivity profile and inhibitory concentrations (IC50) remain uncharacterized in the scientific literature.
HIV-1 Reverse Transcriptase Inhibition
There is currently no published research or screening data available that evaluates this compound for inhibitory activity against HIV-1 reverse transcriptase. nih.govnih.gov While the inhibition of this enzyme is a critical strategy in antiviral drug discovery, this specific compound does not appear to have been investigated or reported in this context. nih.govnih.gov
DprE1 Enzyme Inhibition in Tuberculosis Research
Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a significant target in the development of new treatments for tuberculosis. nih.govnih.govresearchgate.net However, a review of the literature indicates that this compound has not been reported as an inhibitor of the DprE1 enzyme. nih.govnih.govresearchgate.net Research on DprE1 inhibitors has focused on other chemical scaffolds, and data on the activity of this specific compound is not available. nih.govnih.govresearchgate.net
Receptor Modulation and Signaling Pathway Analysis
Investigations into the broader effects of this compound on receptor modulation and signaling pathways have not been documented in the accessible scientific literature.
G-Protein Coupled Receptor (GPCR) Antagonism
G-Protein Coupled Receptors (GPCRs) are a major class of drug targets. nih.govnih.gov However, there are no specific studies, screening results, or pharmacological data available that describe this compound acting as an antagonist at any GPCR. Its profile in this area remains unexplored.
Transient Receptor Potential Vanilloid 1 (TRPV1) Receptor Antagonism
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a well-studied receptor in pain and inflammation pathways. nih.govnih.gov Despite the extensive research into TRPV1 antagonists, there is no evidence in the scientific literature to suggest that this compound has been evaluated for or possesses antagonistic activity at the TRPV1 receptor.
Degradation, Metabolism, and Environmental Fate of 3 Chloro N 2,3 Dimethylphenyl Propanamide
Chemical Degradation Pathways (e.g., Hydrolytic Stability, Photodegradation)
The chemical degradation of chloroacetamide herbicides, a class of compounds structurally related to 3-chloro-N-(2,3-dimethylphenyl)propanamide, is influenced by factors such as pH and sunlight.
Hydrolytic Stability:
Hydrolysis is a significant degradation pathway for chloroacetamide herbicides. The rate and mechanism of hydrolysis are highly dependent on pH and the specific chemical structure of the compound. researchgate.netacs.orgnih.gov
Base-Catalyzed Hydrolysis: Under alkaline conditions, chloroacetamides can undergo hydrolysis through two primary mechanisms: a bimolecular nucleophilic substitution (SN2) reaction, where the chlorine atom is replaced by a hydroxyl group, or through the cleavage of the amide bond. researchgate.netacs.orgnih.gov Subtle structural differences, such as the nature of the substituents on the phenyl ring and the amide nitrogen, can significantly influence the dominant pathway and the reaction rate. acs.orgnih.gov For some chloroacetamides, increased steric hindrance around the amide nitrogen can favor the SN2 reaction at the chlorinated carbon. nih.gov
Acid-Catalyzed Hydrolysis: In acidic conditions, the degradation of chloroacetamides typically involves the cleavage of both the amide and ether groups. acs.orgnih.gov For compounds with an oxazolidine (B1195125) ring, this can proceed via a ring-opening mechanism. nih.gov The hydrolysis of the herbicide benoxacor (B1667998), for example, results in the formation of a benzoxazine (B1645224) derivative and dichloroacetic acid under both acidic and basic conditions, although the proposed mechanisms differ. nih.govacs.org
The half-lives of chloroacetamide herbicides at neutral pH can range from weeks to years, indicating that hydrolysis can be a critical factor in their long-term environmental persistence, especially in environments like shallow aquifers. nih.gov
Photodegradation:
Photodegradation, or the breakdown of chemicals by light, is another important degradation route for chloroacetamide herbicides. Ultraviolet (UV) treatment of water containing chloroacetamides like acetochlor (B104951), alachlor (B1666766), and metolachlor (B1676510) has been shown to result in several transformation reactions, including: dtu.dk
Dechlorination
Mono- and multi-hydroxylation
Cyclization
Studies on the photodegradation of the safener benoxacor in the presence of the herbicide metolachlor on simulated soil surfaces have also been conducted, highlighting the role of sunlight in the environmental fate of these compounds. acs.org Advanced oxidation processes (AOPs) utilizing UV light in combination with agents like hydrogen peroxide, persulfate, and peroxymonosulfate (B1194676) have been investigated for the degradation of chloroacetanilide herbicides in water, demonstrating the potential for these technologies in water treatment. rsc.org
Biotransformation and Metabolic Pathways in Biological Systems (in vitro and in vivo models)
The biotransformation of chloroacetamide herbicides has been studied in various biological systems, including rat and human liver microsomes, providing insights into their metabolic pathways. These herbicides are known to undergo complex metabolic activation. nih.govsigmaaldrich.com
A generalized metabolic pathway for chloroacetamide herbicides in mammals involves several key steps: nih.govsigmaaldrich.comsemanticscholar.org
N-dealkylation or C-dealkylation: The initial step often involves the removal of alkyl groups from the nitrogen atom or other parts of the molecule.
Formation of Anilines: Subsequent metabolism can lead to the formation of aniline (B41778) derivatives. For example, acetochlor and metolachlor can be metabolized to 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA), which is then converted to 2-methyl-6-ethylaniline (MEA). nih.govsigmaaldrich.com Similarly, alachlor and butachlor (B1668075) can be metabolized to 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) and subsequently to 2,6-diethylaniline (B152787) (DEA). nih.govsigmaaldrich.com
Hydroxylation and Oxidation: The resulting anilines can then undergo para-hydroxylation, followed by oxidation to form reactive dialkylbenzoquinone imines. nih.govsigmaaldrich.com These quinone imines are considered to be the ultimate carcinogenic metabolites. semanticscholar.org
Studies using human and rat liver microsomes have shown species-specific differences in the metabolism of these herbicides. For instance, rat liver microsomes metabolize butachlor to CDEPA to a much greater extent than human liver microsomes. nih.govsigmaaldrich.com The cytochrome P450 enzymes, particularly CYP3A4 and CYP2B6, have been identified as being responsible for the metabolism of acetochlor, butachlor, and metolachlor in humans. nih.govsigmaaldrich.com
The table below summarizes the metabolic rates of some chloroacetamide herbicides and their metabolites in rat and human liver microsomes.
| Compound | Metabolite | System | Metabolic Rate (nmol/min/mg) | Source |
|---|---|---|---|---|
| Acetochlor | CMEPA | Rat Liver Microsomes | 0.065 | nih.govsigmaaldrich.com |
| Acetochlor | CMEPA | Human Liver Microsomes | 0.023 | nih.govsigmaaldrich.com |
| Metolachlor | CMEPA | Rat Liver Microsomes | 0.0133 | nih.govsigmaaldrich.com |
| Butachlor | CDEPA | Rat Liver Microsomes | 0.045 | nih.govsigmaaldrich.com |
| Butachlor | CDEPA | Human Liver Microsomes | < 0.001 | nih.govsigmaaldrich.com |
| CMEPA | MEA | Rat Liver Microsomes | 0.308 | nih.govsigmaaldrich.com |
| CMEPA | MEA | Human Liver Microsomes | 0.541 | nih.govsigmaaldrich.com |
| CDEPA | DEA | Rat Liver Microsomes | 0.350 | nih.govsigmaaldrich.com |
| CDEPA | DEA | Human Liver Microsomes | 0.841 | nih.govsigmaaldrich.com |
Enantioselective Metabolism and Chiral Inversion of Related Stereoisomers
Many herbicides, including some chloroacetamides, are chiral, meaning they exist as enantiomers (non-superimposable mirror images). nih.govjuniperpublishers.com Although enantiomers have identical physical and chemical properties in an achiral environment, they can exhibit different biological activities and be metabolized at different rates in biological systems. nih.govjuniperpublishers.com This enantioselectivity is due to the chiral nature of biological molecules like enzymes. researchgate.net
The development of enantio-pure herbicides, which contain only the more active enantiomer, is of interest to reduce the environmental load of less active or inactive isomers. juniperpublishers.comresearchgate.net The enantioselective behavior of chiral herbicides can be observed in their phytotoxicity and biotransformation in plants. nih.gov
While specific studies on the enantioselective metabolism of this compound were not found, the principles of enantioselectivity are well-established for other chiral herbicides. For example, the R-enantiomers of phenoxypropanoic-acid herbicides like mecoprop (B166265) and dichlorprop (B359615) show greater herbicidal activity than their S-enantiomers. juniperpublishers.com The degradation of chiral herbicides in the environment can also be enantioselective, leading to an enrichment of one enantiomer in soil or water. juniperpublishers.com
Environmental Biodegradation Studies (e.g., Microbial Degradation in Soil/Water)
The biodegradation of chloroacetamide herbicides in soil and water is primarily carried out by microorganisms. nih.gov Several bacterial strains have been identified that can degrade these herbicides, including species of Acinetobacter, Bacillus, Pseudomonas, and Sphingobium. nih.gov
The degradation pathways can differ between aerobic and anaerobic conditions. In aerobic bacteria, the degradation of chloroacetamides is often initiated by N/C-dealkylation, followed by hydroxylation of the aromatic ring and subsequent cleavage. nih.gov In contrast, dechlorination is typically the initial step in anaerobic bacteria. nih.gov Key enzymes involved in these degradation pathways include amidases, hydrolases, reductases, ferredoxins, and cytochrome P450 oxygenases. nih.gov
A study on the degradation of six chloroacetamide herbicides by Paracoccus sp. strain FLY-8 found that the degradation rates were influenced by the molecular structure of the herbicides. nih.gov The substitution of an alkoxymethyl side chain with an alkoxyethyl side chain decreased degradation efficiency, and longer alkyl chains on the amide nitrogen also led to slower degradation. nih.gov The degradation pathway of butachlor by this strain involved partial C-dealkylation to alachlor, followed by N-dealkylation to 2-chloro-N-(2,6-dimethylphenyl)acetamide, which was then transformed into 2,6-diethylaniline and further degraded. nih.gov
The table below shows the order of degradation rates of six chloroacetamide herbicides by Paracoccus sp. strain FLY-8.
| Herbicide | Degradation Rate Rank | Source |
|---|---|---|
| Alachlor | 1 | nih.gov |
| Acetochlor | 2 | nih.gov |
| Propisochlor | 3 | nih.gov |
| Butachlor | 4 | nih.gov |
| Pretilachlor | 5 | nih.gov |
| Metolachlor | 6 | nih.gov |
Ecotoxicological Implications and Environmental Risk Assessment
The presence of chloroacetamide herbicides and their degradation products in the environment raises concerns about their potential ecotoxicological effects on non-target organisms. dtu.dknih.gov These compounds have been frequently detected in soil, surface water, and groundwater. dtu.dk
The toxicity of these herbicides and their metabolites can vary. For instance, UV treatment of alachlor and metolachlor was found to increase toxicity to certain aquatic organisms compared to the parent compounds. dtu.dk Some hydrolysis products of chloroacetamides are also reported to have toxic attributes. acs.org For example, 2,6-diethylaniline, a metabolite of alachlor and butachlor, has shown greater teratogenicity in frog embryos than its parent compound. acs.org
Ecotoxicological studies on the dichloroacetamide safener benoxacor have shown it to be highly toxic to freshwater algae and moderately toxic to some freshwater fish and invertebrates. walisongo.ac.id The lack of extensive ecotoxicity data for many herbicide safeners and their formulations represents a significant gap in assessing the ecological risks of their use. walisongo.ac.id
A study on the chronic toxicity of acetochlor ethane (B1197151) sulfonic acid (ESA), a primary metabolite of acetochlor, on marbled crayfish showed that long-term exposure to environmentally relevant concentrations could induce adverse effects. mdpi.com This highlights the importance of evaluating the chronic toxicity of both the parent herbicides and their metabolites in environmental risk assessments. mdpi.com
Future Directions and Emerging Research Avenues for 3 Chloro N 2,3 Dimethylphenyl Propanamide Research
Advanced Drug Design and Development Strategies Leveraging Computational Insights
The future of drug discovery for compounds related to 3-chloro-N-(2,3-dimethylphenyl)propanamide will heavily rely on computational methods to accelerate the process and improve the quality of drug candidates. nih.govtaylorandfrancis.comeco-vector.com Computer-aided drug design (CADD) offers a suite of tools that can be applied to this specific molecule to refine its properties and explore its therapeutic potential. nih.govtaylorandfrancis.com
Initially, molecular modeling techniques can be employed to create a three-dimensional structure of this compound. This model will be instrumental in understanding its interactions with biological targets. Structure-based drug design (SBDD) can then be utilized to predict how the compound binds to specific proteins or enzymes that are implicated in disease pathways. nih.gov
Virtual screening of large chemical libraries is another powerful computational approach. By using the structure of this compound as a query, researchers can identify other molecules with similar shapes and chemical properties that may exhibit comparable or enhanced biological activity. nih.gov This process significantly narrows down the number of compounds that need to be synthesized and tested in the laboratory, saving time and resources.
Furthermore, computational methods can be used for lead optimization. Once a promising biological activity is identified for this compound, its structure can be systematically modified in silico to improve its efficacy, selectivity, and pharmacokinetic properties. This includes predicting how changes to the molecule's structure will affect its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. taylorandfrancis.com
A summary of computational approaches for the future study of this compound is presented in the table below.
| Computational Approach | Application to this compound |
| Molecular Modeling | Generation of a 3D structure to understand its spatial arrangement and potential binding modes. |
| Structure-Based Drug Design (SBDD) | Prediction of interactions with specific biological targets to elucidate its mechanism of action. |
| Virtual Screening | Identification of new, structurally similar compounds with potentially improved biological activity. |
| Lead Optimization | In silico modification of the structure to enhance efficacy, selectivity, and ADMET properties. |
Potential Applications in Materials Science and Polymer Chemistry
While the primary focus of research on N-phenylpropanamides has been in the realm of bioactive molecules, future investigations may uncover novel applications in materials science and polymer chemistry. The inherent chemical functionalities of this compound, such as the amide linkage and the reactive chloro group, provide opportunities for its use as a monomer or a building block in the synthesis of new polymers.
One potential avenue of exploration is the synthesis of novel polyamides. Polyamides are a class of polymers known for their excellent mechanical properties and thermal stability. A study on the synthesis of novel polyamides from N-phenyl-2,3-imide cyclopentane-1,4-dicarboxylic acid demonstrated the feasibility of incorporating N-phenyl groups into the polymer backbone, resulting in materials with good solubility and the ability to form transparent, flexible, and tough films. researchgate.net This suggests that this compound could be explored as a co-monomer in polycondensation reactions to create new polyamides with tailored properties.
The presence of the dimethylphenyl group could impart specific characteristics to the resulting polymer, such as increased hydrophobicity or altered solubility in organic solvents. The chloro group could also serve as a site for post-polymerization modification, allowing for the introduction of other functional groups to further tune the material's properties.
Another area of interest could be the development of functional materials. The amide group is known to form strong hydrogen bonds, which can influence the self-assembly and macroscopic properties of materials. Research into polymers like Poly(N-acryloyl glycinamide) has shown that the amide functionality can lead to fascinating properties such as upper critical solution temperature (UCST) behavior and the formation of high-strength hydrogels. rsc.org While a different molecular structure, this highlights the potential for amide-containing molecules to be used in the creation of "smart" materials that respond to environmental stimuli.
Future research in this area would involve:
Polymerization Studies: Investigating the reactivity of this compound in various polymerization reactions.
Material Characterization: Analyzing the physical and chemical properties of any resulting polymers, including their mechanical strength, thermal stability, and solubility.
Functional Material Development: Exploring the potential for these new materials in applications such as coatings, films, or as components in advanced composites.
Exploration of Novel Synthetic Methodologies for Related N-Phenylpropanamides
The synthesis of amides is a fundamental transformation in organic chemistry, and the development of more efficient and environmentally friendly methods is an ongoing area of research. researchgate.net For this compound and its analogs, future research will likely focus on moving beyond traditional synthetic routes to explore novel methodologies that offer advantages in terms of yield, purity, and sustainability.
One promising direction is the use of catalytic methods for direct amidation. A study has described a microwave-assisted, solvent-free method for the direct synthesis of amides from carboxylic acids and amines using ceric ammonium nitrate as a catalyst. mdpi.com This approach is not only faster and more energy-efficient but also minimizes the use of hazardous reagents and solvents. mdpi.com Applying such green chemistry principles to the synthesis of this compound could significantly reduce the environmental impact of its production.
Another area of exploration is the development of chemoselective reactions for the modification of bioactive compounds. The synthesis of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides has been reported, demonstrating a method for modifying the amide structure. nih.gov Such strategies could be adapted to create a diverse library of derivatives of this compound with varied biological activities.
Furthermore, the synthesis of N-phenylbenzamide derivatives has been achieved using N,N′-diisopropylcarbodiimide (DIC) as a coupling reagent and N-hydroxybenzotriazole (HOBt) as an activating reagent. mdpi.com Investigating a range of coupling reagents and reaction conditions could lead to optimized protocols for the synthesis of N-phenylpropanamides with high yields and purities.
Future research in synthetic methodologies should focus on the aspects detailed in the table below.
| Research Focus | Objective |
| Green Chemistry | Development of catalytic, solvent-free, and energy-efficient synthetic routes. |
| Diversity-Oriented Synthesis | Creation of efficient methods for generating a wide range of structural analogs. |
| Process Optimization | Improvement of reaction yields, reduction of reaction times, and simplification of purification procedures. |
| Novel Reagents | Exploration of new and more effective coupling agents and catalysts for amide bond formation. |
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and chemical synthesis. nih.govnih.govmdpi.com For a compound like this compound, these technologies offer powerful tools for accelerating research and development.
Machine learning algorithms can be trained on large datasets of chemical structures and their associated biological activities to predict the properties of new molecules. nih.gov For instance, a model could be developed to predict the potential therapeutic effects or toxicity of derivatives of this compound based on their structural features. This would allow researchers to prioritize the synthesis of compounds with the highest probability of success.
AI can also be used for de novo drug design, where algorithms generate entirely new molecular structures with desired properties. By providing the AI with a set of target properties, such as high binding affinity to a specific protein and low toxicity, it can propose novel N-phenylpropanamide derivatives that have never been synthesized before.
Another application of AI and ML is in the optimization of chemical reactions. Bayesian optimization and other algorithms can be used to efficiently explore the reaction parameter space (e.g., temperature, concentration, catalyst choice) to find the optimal conditions for the synthesis of this compound, leading to higher yields and purity. mdpi.com
The potential applications of AI and ML in the future research of this compound are summarized below.
| AI/ML Application | Description |
| Property Prediction | Using machine learning models to forecast the biological activity, toxicity, and pharmacokinetic properties of novel derivatives. |
| De Novo Design | Employing generative AI models to design new N-phenylpropanamide structures with optimized therapeutic characteristics. |
| Synthesis Optimization | Utilizing optimization algorithms to identify the most efficient reaction conditions for the synthesis of the compound and its analogs. |
| Data Analysis | Analyzing large datasets from high-throughput screening experiments to identify structure-activity relationships. |
Interdisciplinary Research Collaborations for Comprehensive Translational Studies
To translate the potential of this compound from a laboratory chemical to a clinically or industrially relevant product, a concerted effort from researchers across multiple disciplines is essential. Future research should be characterized by strong interdisciplinary collaborations that bring together diverse expertise to address the multifaceted challenges of product development.
The synthesis and chemical modification of this compound will require the expertise of synthetic organic chemists. kit.edu Their role is to develop efficient and scalable synthetic routes and to create a library of analogs for further testing. kit.edu
Biologists and pharmacologists will be crucial for evaluating the biological activity of these compounds. This includes in vitro studies to determine their mechanism of action and in vivo studies to assess their efficacy and safety in animal models. The study of bioactive amides of fatty acids, for instance, has revealed their role as endogenous bioregulators, highlighting the importance of biological investigation. nih.gov
Computational scientists and bioinformaticians will play a key role in the drug design and data analysis aspects of the research. As discussed previously, their expertise in molecular modeling, virtual screening, and machine learning will be vital for guiding the discovery and optimization process.
Finally, for therapeutic applications, collaboration with clinicians and medical researchers will be necessary to design and conduct clinical trials to evaluate the safety and efficacy of any lead compounds in humans. This translational research pipeline is essential for bringing new drugs to the market.
The success of future research on this compound will depend on the seamless integration of these different areas of expertise, as outlined in the following table.
| Discipline | Contribution to Research |
| Synthetic Chemistry | Design and synthesis of the parent compound and its derivatives. |
| Biology & Pharmacology | Evaluation of biological activity, mechanism of action, and in vivo efficacy and safety. |
| Computational Science | Molecular modeling, virtual screening, AI-driven drug design, and data analysis. |
| Clinical Research | Design and execution of clinical trials to assess therapeutic potential in humans. |
Q & A
Q. What are the common synthetic routes for preparing 3-chloro-N-(2,3-dimethylphenyl)propanamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A standard synthetic approach involves reacting chloro-propionyl chloride with 2,3-dimethylaniline under anhydrous conditions. Key steps include:
- Dissolving 2,3-dimethylaniline in dry dichloromethane (DCM) or acetonitrile (ACN) at 0°C under inert atmosphere.
- Adding chloro-propionyl chloride dropwise, followed by a base (e.g., triethylamine) to neutralize HCl byproducts.
- Stirring at 50°C for 24 hours to ensure complete amide bond formation .
- Purification via liquid-liquid extraction (e.g., aqueous NaHCO₃ and DCM) and solvent evaporation under reduced pressure.
- Yield optimization: Use a 3:1 molar excess of 2,3-dimethylaniline, control reaction temperature to avoid side reactions, and ensure solvent dryness .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Analyze ¹H and ¹³C NMR to confirm the aromatic substituents (δ 6.8–7.2 ppm for phenyl protons) and the propanamide backbone (δ 2.5–3.5 ppm for CH₂ groups adjacent to Cl and carbonyl) .
- IR Spectroscopy : Identify key bands such as the amide C=O stretch (~1650 cm⁻¹) and N-H stretch (~3300 cm⁻¹) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS or EI-MS, observing the molecular ion peak [M+H]⁺ .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data when determining the molecular conformation of this compound?
- Methodological Answer :
- Software Tools : Use SHELXL for refinement (e.g., anisotropic displacement parameters, hydrogen bonding networks) .
- Data Validation : Check for twinning (e.g., using Rmerge values) and disorder in the crystal lattice by comparing experimental and simulated powder XRD patterns .
- Hydrogen Bond Analysis : Apply graph-set analysis (e.g., Etter’s formalism) to interpret intermolecular interactions, such as N-H···O=C motifs, using programs like Mercury or ORTEP-3 .
Q. What strategies can be employed to design derivatives of this compound for enhanced biological activity?
- Methodological Answer :
- Functionalization : Introduce substituents (e.g., heterocycles, fluorinated groups) at the phenyl or propanamide moiety via nucleophilic substitution or cross-coupling reactions .
- Activity Screening : Use in vitro assays (e.g., MIC tests for antibacterial activity) to evaluate derivatives. Prioritize compounds with electron-withdrawing groups (e.g., -CF₃) for increased membrane permeability .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., bacterial enzymes) and optimize steric/electronic complementarity .
Q. How can conflicting NMR data from different synthesis batches be systematically analyzed?
- Methodological Answer :
- Variable Control : Assess solvent purity (e.g., DMF vs. DCM), reaction time, and temperature gradients using Design of Experiments (DoE) frameworks .
- Isotopic Labeling : Use ²H or ¹³C-labeled precursors to trace unexpected byproducts (e.g., chlorinated intermediates).
- 2D NMR Techniques : Employ HSQC or HMBC to resolve overlapping signals and confirm connectivity in ambiguous cases .
Methodological Tables
Table 1 : Key Crystallographic Parameters for Structural Validation (Example)
| Parameter | Value (From Analogous Compounds) | Reference |
|---|---|---|
| Space Group | P2₁/c (Monoclinic) | |
| Unit Cell Dimensions | a = 7.755 Å, b = 14.819 Å | |
| Hydrogen Bond Length | N-H···O = 2.89 Å |
Table 2 : Synthetic Yield Optimization Strategies
| Variable | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Dry ACN | +15% |
| Molar Ratio (Amine:Cl) | 3:1 | +20% |
| Reaction Time | 24 hours | +10% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
